molecular formula C21H26ClN5O3 B2700540 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone CAS No. 1172487-60-3

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

Cat. No. B2700540
CAS RN: 1172487-60-3
M. Wt: 431.92
InChI Key: OVKLLSKDKHFYTK-UHFFFAOYSA-N
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Description

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H26ClN5O3 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Compounds with similar structural motifs have been extensively studied for their interactions with biological targets. For example, research on cannabinoids and their receptors has revealed detailed insights into molecular interactions and pharmacophore models, which could be relevant for understanding how similar compounds might interact with specific biological targets (Shim et al., 2002). These studies provide a foundation for developing new pharmacological agents based on structural modifications to enhance selectivity and efficacy.

Antagonistic and Agonistic Activities

Research on the CB1 cannabinoid receptor has identified compounds that act as inverse agonists, contributing to our understanding of receptor modulation and the development of therapeutic agents (Landsman et al., 1997). This research is crucial for developing treatments for disorders related to cannabinoid receptor dysregulation.

Synthesis and Characterization of Derivatives

The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been explored for their potential applications in medicinal chemistry and material science (Bhat et al., 2018). These studies are essential for the discovery of new compounds with enhanced biological or physical properties.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O3/c1-16-13-19(21(29)26-9-11-30-12-10-26)23-27(16)15-20(28)25-7-5-24(6-8-25)18-4-2-3-17(22)14-18/h2-4,13-14H,5-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKLLSKDKHFYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

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